Home > Products > Screening Compounds P73101 > Sumatriptan EP impurity A-d6
Sumatriptan EP impurity A-d6 -

Sumatriptan EP impurity A-d6

Catalog Number: EVT-15278857
CAS Number:
Molecular Formula: C27H37N5O2S
Molecular Weight: 501.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sumatriptan EP impurity A-d6 is a deuterated derivative of Sumatriptan impurity A, which is itself a minor impurity found in the pharmaceutical compound Sumatriptan. Sumatriptan is primarily used as a medication to treat migraine and cluster headaches, functioning as a selective agonist for serotonin receptors. The incorporation of deuterium in the structure of Sumatriptan EP impurity A-d6 enhances its analytical properties, making it a valuable reference standard in various scientific studies.

Source

Sumatriptan EP impurity A-d6 is synthesized from Sumatriptan through specific chemical reactions that replace hydrogen atoms with deuterium. This compound can be sourced from specialized chemical suppliers and is primarily utilized for research purposes, particularly in analytical chemistry and pharmacokinetics.

Classification

Sumatriptan EP impurity A-d6 falls under the classification of pharmaceutical impurities and deuterated compounds. It is categorized as a serotonin receptor agonist due to its structural similarity to Sumatriptan.

Synthesis Analysis

Methods

The synthesis of Sumatriptan EP impurity A-d6 involves multiple steps that typically include:

  1. Deuteration: This process replaces hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents.
  2. Chemical Reactions: The synthesis may involve various reaction types such as substitution, oxidation, and reduction to achieve the desired molecular structure.

Technical Details

The preparation methods for Sumatriptan EP impurity A-d6 are designed to ensure high purity and yield. Controlled conditions such as temperature and pressure are maintained throughout the reactions to facilitate the selective incorporation of deuterium. Industrial production methods mirror these principles but are scaled for efficiency and consistency.

Molecular Structure Analysis

Structure

The molecular formula for Sumatriptan EP impurity A-d6 is C27H37N5O2SC_{27}H_{37}N_{5}O_{2}S, with a molecular weight of approximately 501.7 g/mol. The structure includes:

  • A central indole ring.
  • Dimethylaminoethyl side chain.
  • Sulfonamide functional group.

Data

The presence of deuterium alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, enhancing its stability and detectability in analytical methods.

Chemical Reactions Analysis

Reactions

Sumatriptan EP impurity A-d6 can participate in various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions vary but generally require controlled temperatures and pH levels to ensure optimal yields.

Mechanism of Action

The mechanism of action for Sumatriptan EP impurity A-d6 parallels that of Sumatriptan itself. It acts as an agonist at serotonin receptors, specifically targeting 5-HT1B and 5-HT1D subtypes. This agonism leads to:

  • Constriction of cranial blood vessels.
  • Inhibition of pro-inflammatory neuropeptide release.

These actions contribute to alleviating migraine symptoms effectively.

Physical and Chemical Properties Analysis

Physical Properties

Sumatriptan EP impurity A-d6 exhibits distinct physical characteristics due to its deuterated nature. These properties include:

  • Enhanced stability under various conditions.
  • Improved detectability in mass spectrometry due to the presence of deuterium.

Chemical Properties

Chemically, it retains similar properties to Sumatriptan but shows differences in reactivity owing to the isotopic substitution. This can affect metabolic pathways and pharmacokinetics during studies.

Applications

Sumatriptan EP impurity A-d6 serves several important roles in scientific research:

  • Analytical Chemistry: Used as a reference standard for studying the behavior and properties of Sumatriptan and its impurities.
  • Biological Studies: Helps in understanding the metabolism and pharmacokinetics related to Sumatriptan.
  • Pharmaceutical Research: Assists in developing new formulations and quality control processes for Sumatriptan production.
Introduction to Pharmaceutical Impurities and Regulatory Context [1] [10]

Role of Deuterated Impurities in Modern Pharmacopeial Standards

Deuterated impurities like Sumatriptan EP Impurity A-d6 represent a sophisticated advancement in pharmaceutical reference materials, specifically engineered to overcome limitations in traditional analytical methods. Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts nearly identical chemical behavior to the molecule while creating a distinct mass difference detectable via mass spectrometry. This enables unambiguous differentiation between the impurity and its deuterated analog during analysis. In the case of Sumatriptan EP Impurity A-d6, strategic deuteration at the dimethylamino groups (–N(CD~3~)~2~ instead of –N(CH~3~)~2~) increases its molecular mass by ~6 Da compared to the non-deuterated impurity (C~27~H~31~D~6~N~5~O~2~S, MW ≈501.7 g/mol vs. C~27~H~37~N~5~O~2~S, MW=495.7 g/mol) [1] [4]. This mass shift is pivotal for techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where the deuterated standard co-elutes with the target impurity but is resolved mass spectrometrically, eliminating ion suppression effects and matrix interferences. Consequently, A-d6 fulfills pharmacopeial expectations for "mass spectrometric distinction" as outlined in USP general chapters <621> and EP 2.2.46, ensuring data integrity during method validation, transfer, and routine quality control testing of sumatriptan APIs [1] [10].

Regulatory Frameworks for Impurity Profiling (ICH, USP, EP)

The control and monitoring of impurities such as Sumatriptan EP Impurity A are mandated by globally harmonized guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2). These stipulate rigorous identification, reporting, qualification, and quantification thresholds for impurities based on maximum daily doses. For sumatriptan succinate (maximum daily dose ≤ 200 mg), the identification threshold is set at 0.1% (or 1.0 µg/day, whichever is lower) [1] [7]. Pharmacopeial monographs, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide legally enforceable specifications for impurity levels. The EP monograph for Sumatriptan Succinate specifically lists "Impurity A" (among others) with defined acceptance criteria [1] [7] [10]. Sumatriptan EP Impurity A-d6 is critical for adhering to these pharmacopeias' core principles of traceability and method suitability. By serving as a stable isotopically labeled internal standard, it enables laboratories to demonstrate method accuracy and precision as required by ICH Q2(R1) and pharmacopeial general chapters (e.g., USP <1225>, EP 2.2.46). Furthermore, its use supports compliance with ICH Q6A and EP 5.10, which demand validated analytical procedures capable of detecting specified impurities at or below reporting thresholds [1] [5] [10].

Table 1: Key Characteristics of Sumatriptan EP Impurity A and Its Deuterated Standard

PropertySumatriptan EP Impurity ASumatriptan EP Impurity A-d6
CAS Number545338-89-4 [1] [9]Undisclosed (Structure-specific)
Molecular FormulaC~27~H~37~N~5~O~2~SC~27~H~31~D~6~N~5~O~2~S
Molecular Weight495.7 g/mol [1]~501.7 g/mol (est.)
Chemical Name[3-[2-(dimethylamino)ethyl]-2-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl]-N-methylmethanesulfonamide [9]Deuterated analog at dimethylamino groups
Primary Regulatory RolePharmacopeial specified impurity [1] [7]Internal Standard for traceable quantification [4]

Significance of Sumatriptan EP Impurity A-d6 in Analytical Traceability

Sumatriptan EP Impurity A-d6 transcends its role as a simple reference material by establishing a metrological anchor for impurity quantification throughout the drug lifecycle. During analytical method development, it facilitates optimization of extraction efficiency and chromatographic separation for the structurally complex dimeric impurity A. In method validation – a regulatory imperative under ICH Q2(R1) – A-d6 enables accurate determination of critical validation parameters including accuracy (recovery), precision (repeatability, intermediate precision), and sensitivity (LOD/LOQ) for impurity A assays [1] [5]. Its most significant impact lies in ensuring long-term traceability during commercial API manufacturing. By incorporating A-d6 as an internal standard in every analytical run, laboratories can correct for instrument drift, sample preparation inconsistencies, and matrix effects, thereby generating data that withstands regulatory scrutiny (e.g., FDA or EMA inspections). This aligns directly with WHO and ISO guidelines emphasizing measurement traceability in pharmaceutical quality control. Moreover, A-d6 supports stability studies (ICH Q1A) by enabling precise tracking of impurity A levels over time and under varied stress conditions, essential for establishing shelf-life specifications. Its use is particularly crucial for ANDA submissions, where demonstrating control over specified and unspecified impurities using advanced, traceable methods is paramount for approval [1] [4] [10].

Table 2: Regulatory Applications of Sumatriptan EP Impurity A-d6 Across the Drug Lifecycle

StageApplicationRegulatory Compliance Demonstrated
Method DevelopmentOptimization of LC-MS/MS parameters for Impurity A separation/detectionICH Q14, USP <1220>, EP 2.2.46
Method ValidationInternal standard for establishing accuracy, precision, LOQ for Impurity AICH Q2(R1), USP <1225>, FDA Guidance for Industry (2000)
Commercial QC TestingRoutine batch release testing with correction for analytical variabilityICH Q6A, EP 5.10, 21 CFR 211.194(a)
Stability StudiesMonitoring Impurity A formation under ICH storage conditions (e.g., 25°C/60%RH)ICH Q1A(R2), Q1B, Q1E
Regulatory SubmissionGenerating traceable, audit-ready impurity data for ANDA/DMF filingsICH M4Q(R1), FDA Guidance on ANDAs for Sumatriptan

Synthesis and Characterization Considerations

While detailed synthetic routes for Sumatriptan EP Impurity A-d6 are proprietary, they typically involve deuterated precursors introduced during the final stages of synthesizing the non-deuterated impurity A structure. Common approaches include reductive deuteration of amine precursors using deuterated reducing agents (e.g., NaBD~4~) or employing deuterated dimethylamine (e.g., (CD~3~)~2~NH) in alkylation steps [4]. Rigorous characterization employs orthogonal techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C~27~H~31~D~6~N~5~O~2~S^+^) and deuteration efficiency (>98% D~6~).
  • Nuclear Magnetic Resonance (^1^H-NMR, ^13^C-NMR, ^2^H-NMR): Verifies deuteration sites (disappearance of –N(CH~3~)~2~ proton signals at ~2.2-2.5 ppm) and structural integrity.
  • HPLC with UV/PDA and MS Detection: Ensures chromatographic purity (>95%) and absence of non-deuterated impurity A [1] [8] [10]. The Certificate of Analysis (CoA) accompanying pharmacopeial-grade A-d6 includes batch-specific data on isotopic enrichment, chromatographic purity, water content, residual solvents, and traceability to a pharmacopeial standard where applicable, satisfying requirements outlined in USP <11> and EP 7.0 [1] [8].

Table 3: Essential Analytical Techniques for Characterizing Sumatriptan EP Impurity A-d6

TechniqueKey Parameters AnalyzedCompliance with Pharmacopeial Standards
HPLC-UV/PDAChemical Purity (>95%), Retention time match with Impurity AUSP <621>, EP 2.2.29, ICH Q6A
LC-MS/MS (HRMS)Molecular mass confirmation, Isotopic purity (>98% D~6~)USP <736>, EP 2.2.43, ICH Q3A
^1^H-NMRStructural confirmation, Deuteration site verificationUSP <761>, EP 2.2.33
Karl Fischer TitrationWater content (<1.0%)USP <921>, EP 2.5.12
Residual Solvent GCICH Q3C Class 1-3 solvents below limitsUSP <467>, EP 2.4.24

Properties

Product Name

Sumatriptan EP impurity A-d6

IUPAC Name

1-[2-[dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

Molecular Formula

C27H37N5O2S

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3/i10D2,12D2,16D2

InChI Key

UVOHQDUMFGSNEJ-PHEWPZJASA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)NC=C2C([2H])([2H])C([2H])([2H])N(C)C)C3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)NC)CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.